molecular formula C25H45NO9 B1238746 Pederin CAS No. 27973-72-4

Pederin

Cat. No. B1238746
CAS RN: 27973-72-4
M. Wt: 503.6 g/mol
InChI Key: ZNEZZONMADKYTB-VRCUBXEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pederin is a polyketide and carboxamide produced by a (Pseudomonas) bacterial endosymbiont of certain rove beetles (genus Paederus). Pederin is the agent responsible for the vesicant effects (linear or Paederus dermatitis) when the beetle is crushed against the skin. It is a powerful inhibitor of protein biosynthesis and mitosis and a potent antitumour agent. It has a role as a bacterial metabolite, a vesicant, an antineoplastic agent and an antimitotic. It is a polyketide, a cyclic ketal, a diol, a member of oxanes, a secondary alcohol and a secondary carboxamide.

Scientific Research Applications

Symbiotic Origin and Biosynthesis

  • Symbiosis and Biosynthetic Capabilities : Pederin is produced by bacterial symbionts, specifically close relatives of Pseudomonas aeruginosa, in Paederus fuscipes beetles. It serves as a chemical defense mechanism against predators. The biosynthesis involves horizontal gene transfer, where the bacterium acquires foreign genetic elements, including a genomic island that harbors the pederin biosynthetic genes (Piel, Höfer, & Hui, 2004).
  • Molecular Evidence of Pederin Biosynthesis : Further molecular analysis confirms that the pederin biosynthesis gene (ped) cluster in Paederus beetles suggests bacterial origins. This supports the symbiotic relationship between the beetle and its bacterial endosymbionts (Liu, Wu, Wang, & Huang, 2009).

Biological Activity and Synthesis

  • Biological Activity and Synthesis Studies : Pederin, along with related compounds like mycalamides and theopederins, show antitumor properties. Studies focus on their structure determination, biological activities, synthesis methods, and analog preparation (Mosey & Floreancig, 2012).
  • Production via Labrenzin Pathway Expansion : Pederin production has been achieved through fermentation in a new recombinant strain of the marine bacterium Labrenzia sp., which naturally produces a close analog of pederin. This approach involves cloning and expressing specific biosynthetic genes (Kačar et al., 2021).

Diverse Applications and Insights

  • Diverse Catalytic Domains in Biosynthesis : The discovery of diverse catalytic domains in the pederin polyketide synthase cluster highlights the complex nature of its biosynthesis, offering insights into potential pharmaceutical applications (Piel, Wen, Platzer, & Hui, 2004).
  • Pederin Pathways in Uncultivated Bacterial Symbionts : The biochemical study of methyltransferases from pederin pathways reveals the potential of producing hybrid compounds with increased cytotoxicity, opening avenues for new drug development (Zimmermann et al., 2009).

properties

CAS RN

27973-72-4

Product Name

Pederin

Molecular Formula

C25H45NO9

Molecular Weight

503.6 g/mol

IUPAC Name

(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide

InChI

InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1

InChI Key

ZNEZZONMADKYTB-VRCUBXEUSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](COC)OC)(C)C)O)OC)O)OC)C

SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C

Other CAS RN

27973-72-4

synonyms

N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide
paederine
pederin
pederine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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